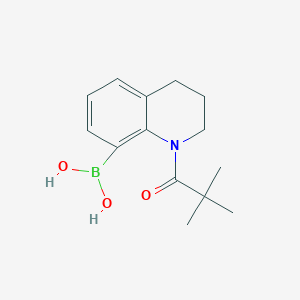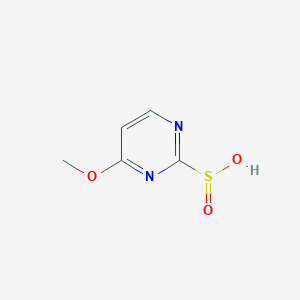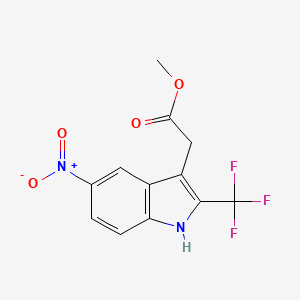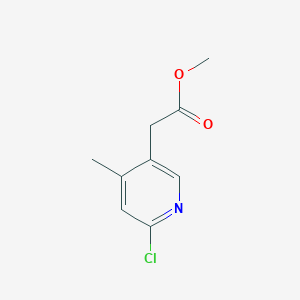
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of applications, including drug delivery, sensing, and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid typically involves the reaction of 1-pivaloyl-1,2,3,4-tetrahydroquinoline with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. This typically involves the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
化学反応の分析
Types of Reactions
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters.
科学的研究の応用
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the development of sensors for detecting biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Industry: Utilized in the production of advanced materials and catalysts .
作用機序
The mechanism of action of (1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery and sensing, where the compound can bind to specific targets and release them under certain conditions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis and sensing applications.
Pinacol boronic ester: Known for its stability and use in coupling reactions.
Methylboronic acid: Used in various chemical reactions and as a building block in organic synthesis .
Uniqueness
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid is unique due to its specific structure, which combines the properties of a boronic acid with those of a tetrahydroquinoline derivative. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in chemistry, biology, and medicine.
特性
分子式 |
C14H20BNO3 |
|---|---|
分子量 |
261.13 g/mol |
IUPAC名 |
[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-8-yl]boronic acid |
InChI |
InChI=1S/C14H20BNO3/c1-14(2,3)13(17)16-9-5-7-10-6-4-8-11(12(10)16)15(18)19/h4,6,8,18-19H,5,7,9H2,1-3H3 |
InChIキー |
AMHOQTZTFCVRKM-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=CC=C1)CCCN2C(=O)C(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)









![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)



